1-T-Butyl-6-fluorobenzoimidazole
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Overview
Description
1-T-Butyl-6-fluorobenzoimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a tert-butyl group at the 1-position and a fluorine atom at the 6-position
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their versatile nature .
Mode of Action
Imidazole derivatives can act as ligands, binding to the active sites of target proteins and modulating their activity .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-T-Butyl-6-fluorobenzoimidazole typically involves multi-step procedures. One common method includes the cyclization of o-phenylenediamine derivatives with appropriate tert-butyl and fluorine substituents. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. For instance, the reaction might be carried out in the presence of a dehydrating agent like polyphosphoric acid or under basic conditions using sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is increasingly being adopted in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-T-Butyl-6-fluorobenzoimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially modifying the benzimidazole ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole-2-carboxylic acids, while substitution reactions could introduce various functional groups at the 6-position.
Scientific Research Applications
1-T-Butyl-6-fluorobenzoimidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific electronic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the synthesis of advanced materials, such as polymers and dyes, due to its stable aromatic structure and functional group versatility.
Comparison with Similar Compounds
1-(tert-Butyl)-1H-benzimidazole: Lacks the fluorine atom, which may reduce its binding affinity and specificity.
6-Fluoro-1H-benzimidazole: Lacks the tert-butyl group, affecting its steric properties and potentially its biological activity.
1-(tert-Butyl)-6-chloro-1H-benzimidazole: Substitutes chlorine for fluorine, which can alter its reactivity and interaction with molecular targets.
Uniqueness: 1-T-Butyl-6-fluorobenzoimidazole is unique due to the combined presence of both the tert-butyl and fluorine substituents. This combination imparts distinct electronic and steric properties, enhancing its potential as a versatile compound in various applications. The fluorine atom increases its lipophilicity and metabolic stability, while the tert-butyl group provides steric bulk, influencing its interaction with biological targets.
Properties
IUPAC Name |
1-tert-butyl-6-fluorobenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-11(2,3)14-7-13-9-5-4-8(12)6-10(9)14/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPCNQYYHVKHOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614266 |
Source
|
Record name | 1-tert-Butyl-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-71-2 |
Source
|
Record name | 1-(1,1-Dimethylethyl)-6-fluoro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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